![molecular formula C17H15NO2S B11073595 3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11073595.png)
3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one is an organic compound that features a benzothiazole ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting N,N-dimethylaniline with sulfur.
Coupling with Methoxyphenyl Group: The benzothiazole derivative is then coupled with a 4-methoxyphenyl group through a Friedel-Crafts acylation reaction. This involves the use of an acyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. The benzothiazole moiety is known for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(1,3-Benzothiazol-2-yl)-1-(4-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in 3-(1,3-Benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one enhances its electron-donating properties, which can influence its reactivity in chemical reactions and its interaction with biological molecules. This makes it a unique compound with distinct properties compared to its analogs.
Properties
Molecular Formula |
C17H15NO2S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H15NO2S/c1-20-13-8-6-12(7-9-13)15(19)10-11-17-18-14-4-2-3-5-16(14)21-17/h2-9H,10-11H2,1H3 |
InChI Key |
PGYWCIKAVAVDHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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